2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core fused with a thiadiazole ring, and a methoxyphenyl group attached to the quinazoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents. The reaction is carried out under reflux conditions in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the methoxyphenyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares a similar methoxyphenyl group but has an oxadiazole ring instead of a thiadiazole ring.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has a triazoloquinazoline core and exhibits similar biological activities.
Uniqueness
2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its thiadiazoloquinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N3O2S |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O2S/c1-21-13-9-5-3-7-11(13)14-18-19-15(20)10-6-2-4-8-12(10)17-16(19)22-14/h2-9H,1H3 |
InChI Key |
ILPVKXUSEPJSKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.